1-(4-Ethoxyphenyl)-3-morpholinopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxyphenyl)-3-morpholinopropan-1-one is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of an ethoxyphenyl group attached to a morpholinopropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-3-morpholinopropan-1-one typically involves the reaction of 4-ethoxybenzaldehyde with morpholine and a suitable ketone. One common method is the condensation reaction between 4-ethoxybenzaldehyde and morpholine in the presence of a base, followed by the addition of a ketone to form the final product . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)-3-morpholinopropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-morpholinopropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-morpholinopropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in oxidative stress, leading to its antioxidant properties . Further research is needed to fully elucidate its molecular targets and pathways.
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-3-morpholinopropan-1-one
- 1-(4-Chlorophenyl)-3-morpholinopropan-1-one
- 1-(4-Bromophenyl)-3-morpholinopropan-1-one
Comparison: 1-(4-Ethoxyphenyl)-3-morpholinopropan-1-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy, chloro, and bromo analogs, the ethoxy derivative may exhibit different solubility, stability, and interaction with biological targets .
Properties
CAS No. |
446054-27-9 |
---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C15H21NO3/c1-2-19-14-5-3-13(4-6-14)15(17)7-8-16-9-11-18-12-10-16/h3-6H,2,7-12H2,1H3 |
InChI Key |
ITCONRCDSSQXNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.